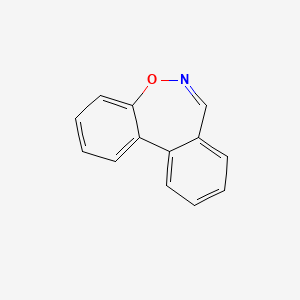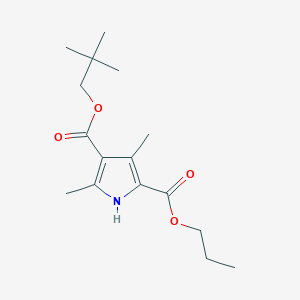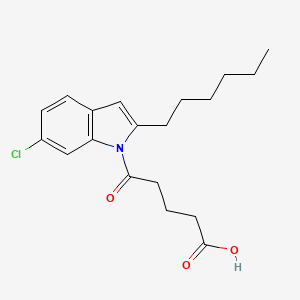![molecular formula C16H17N5O B10770212 (8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one](/img/structure/B10770212.png)
(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of PSB-11 involves several steps, starting from readily available starting materials. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for PSB-11 are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to meet industrial standards .
化学反应分析
PSB-11 undergoes various chemical reactions, including:
Oxidation: PSB-11 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed on PSB-11 to modify its functional groups.
Substitution: PSB-11 can undergo substitution reactions where one of its functional groups is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
科学研究应用
作用机制
PSB-11 exerts its effects by selectively binding to the adenosine A3 receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with its natural ligand, adenosine, which modulates various physiological responses . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of downstream signaling pathways associated with inflammation and immune responses .
相似化合物的比较
PSB-11 is compared with other adenosine receptor antagonists, such as compound 5 and LUF7565 . These compounds share similar structures and functions but differ in their binding kinetics and selectivity profiles. For instance, PSB-11 has a shorter residence time at the adenosine A3 receptor compared to LUF7565, which exhibits a longer residence time . This difference in kinetic profiles highlights the uniqueness of PSB-11 in terms of its rapid binding and dissociation characteristics .
Similar compounds include:
Compound 5: Another adenosine A3 receptor antagonist with different kinetic properties.
LUF7565: A compound with a longer residence time at the adenosine A3 receptor compared to PSB-11.
XAC-ser-tyr-X-BY630: A fluorescent ligand used in kinetic studies of adenosine receptors.
These comparisons underscore the importance of PSB-11 in receptor studies and its unique properties that distinguish it from other similar compounds.
属性
分子式 |
C16H17N5O |
|---|---|
分子量 |
295.34 g/mol |
IUPAC 名称 |
(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one |
InChI |
InChI=1S/C16H17N5O/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10/h4-8,11,17H,3,9H2,1-2H3/t11-/m1/s1 |
InChI 键 |
XNWDEMWJNJVCBD-LLVKDONJSA-N |
手性 SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1 |
规范 SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;hydrate;hydrochloride](/img/structure/B10770138.png)
![2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B10770144.png)
![3-Bromo-N-[3-(Tert-Butylamino)propyl]benzamide](/img/structure/B10770148.png)

![[(1S,2S,4R,5R)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrate;hydrobromide](/img/structure/B10770158.png)
![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10770171.png)
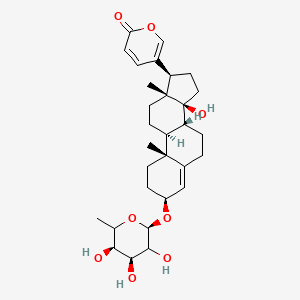
![(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile](/img/structure/B10770186.png)
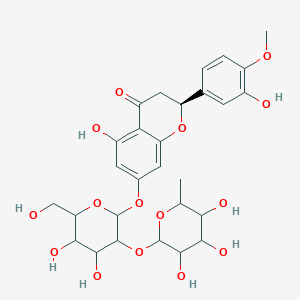
![[35S]Acppb](/img/structure/B10770197.png)
